(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride
Overview
Description
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, also known as TFMPP hydrochloride, is an organic compound with a wide range of applications. It is a chiral amino acid derivative and has been used in the synthesis of various organic compounds, including pharmaceuticals. TFMPP hydrochloride is also used in scientific research as a probe for studying the function of neurotransmitter receptors.
Scientific Research Applications
Environmental Remediation
One significant application of amine-functionalized compounds is in environmental remediation, particularly in the removal of persistent organic pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Ateia et al. (2019) discuss how amine-containing sorbents offer alternative solutions for PFAS control in municipal water and wastewater treatment due to their ability to engage in electrostatic interactions and hydrophobic interactions with PFAS molecules, pointing to the critical role of sorbent design in enhancing PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Pharmacological Research
In pharmacological research, compounds with amine functionalities are explored for their potential in drug delivery and cancer therapy. For instance, Zhang et al. (2013) review the use of FTY720, an immunosuppressant with a potent anti-multiple sclerosis effect, in cancer therapy. The study highlights the preclinical antitumor efficacy of FTY720 in several cancer models, indicating the involvement of S1PR-independent mechanisms different from its immunosuppressive property (Zhang, Wang, Ji, Cong, & Zhu, 2013).
Materials Science
Amine-functionalized materials have garnered interest in materials science for their ability to interact with various chemical species, making them suitable for applications such as sensor development and surface modification. For example, Siow et al. (2006) review plasma methods for generating chemically reactive surfaces that contain amine groups, which are useful for covalent biomolecule immobilization and cell colonization. These surfaces have demonstrated excellent support for human cell line colonization, underscoring the importance of surface chemistry in bio-interfacial applications (Siow, Britcher, Kumar, & Griesser, 2006).
properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYGVSHBCXOGR-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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